molecular formula C17H19N5O2S2 B1519178 2-({[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine

2-({[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine

Cat. No.: B1519178
M. Wt: 389.5 g/mol
InChI Key: RCRHRBBNZAVXQG-UHFFFAOYSA-N
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Description

This compound is a potential drug candidate used in the treatment of certain types of cancers due to its inhibitory effect on specific enzymes involved in cancer cell proliferation and survival .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiazole ring attached to a pyrimidine ring via a sulfanyl group. Additionally, the thiazole ring is substituted with a 4-ethoxy-3-methoxyphenyl group .


Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 389.5. It’s soluble in DMSO and has a boiling point of 661.3±65.0°C at 760 mmHg. The density is 1.41±0.1 g/cm3 .

Scientific Research Applications

Antiviral Activity

In the study of antiviral activities, a related compound, 2,4-diamino-6-hydroxypyrimidines, exhibited significant inhibition against retroviruses, particularly against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).

Synthesis and Structural Analysis

A study focused on the synthesis of 6-benzimidazolyl-5-nitrosopyrimidines, which are structurally related to the compound , described novel methods and detailed the molecular structures of the products (Cobo et al., 2018).

Antimicrobial Activities

The research on the synthesis of thiazoles and their derivatives, including compounds similar to the one , demonstrated antimicrobial activity against various bacterial and fungal strains (Wardkhan et al., 2008).

Infrared Spectra Analysis

An older study analyzed the infrared spectra of sulfonamide derivatives, including those with pyrimidine, providing insights into the structural properties of similar compounds (Uno et al., 1963).

Fluorescent Properties

A 2012 study synthesized new fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidines, which are structurally related, and analyzed their fluorescence properties (Yokota et al., 2012).

Corrosion Inhibition

Pyrimidine-2-thione derivatives, closely related to the query compound, were investigated as corrosion inhibitors for mild steel in acidic environments, demonstrating their potential in material science (Soltani et al., 2015).

Mechanism of Action

While the exact mechanism of action is not specified, the compound is believed to inhibit specific enzymes involved in cancer cell proliferation and survival .

Future Directions

Given its potential as a cancer treatment, future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and conducting preclinical and clinical trials to assess its efficacy and safety .

Properties

IUPAC Name

2-[[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methylsulfanyl]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-3-24-12-5-4-10(6-13(12)23-2)16-20-11(8-25-16)9-26-17-21-14(18)7-15(19)22-17/h4-8H,3,9H2,1-2H3,(H4,18,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRHRBBNZAVXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)CSC3=NC(=CC(=N3)N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine
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2-({[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine
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2-({[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine

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